N'-{[4-(morpholin-4-yl)thian-4-yl]methyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide
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Overview
Description
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a thianyl group, and an oxopyrrolidinyl group, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide typically involves multiple steps. The process begins with the preparation of the morpholine and thianyl intermediates, followed by their coupling with the oxopyrrolidinyl group. The reaction conditions often include the use of solvents such as ethanol or dichloromethane, and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives .
Scientific Research Applications
N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide shares similarities with other morpholine and thianyl derivatives, such as:
- N-Morpholinylthianylacetamide
- N-Oxopyrrolidinylthianylmorpholine
Uniqueness
What sets N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N’-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide apart is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylthian-4-yl)methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c27-19-5-2-8-26(19)18-4-1-3-17(15-18)24-21(29)20(28)23-16-22(6-13-31-14-7-22)25-9-11-30-12-10-25/h1,3-4,15H,2,5-14,16H2,(H,23,28)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLLTALVLKREAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3(CCSCC3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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